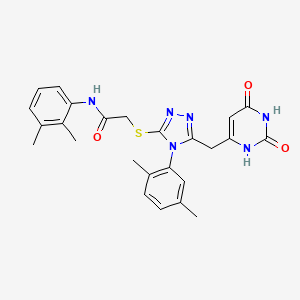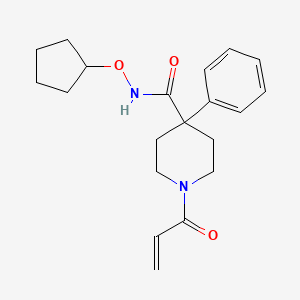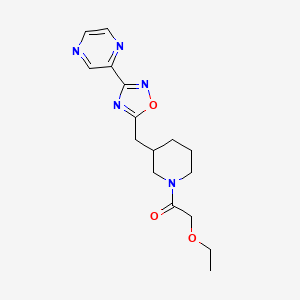![molecular formula C10H10N6 B2673279 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 330446-16-7](/img/structure/B2673279.png)
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the triazinoindole familyThe unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research .
Preparation Methods
The synthesis of 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 6-methyl-1H-indole-3-carboxaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazinoindole derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its ability to interact with various biological targets, it is being investigated for its anticancer properties.
Mechanism of Action
The mechanism of action of 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its ability to bind to ferrous ions selectively. This binding disrupts iron metabolism in cancer cells, leading to cell cycle arrest and apoptosis. The compound induces apoptosis through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole: This compound lacks the hydrazino and methyl groups, which may affect its biological activity and chemical reactivity.
6-methyl-5H-[1,2,4]triazino[5,6-b]indole: This compound lacks the hydrazino group, which may reduce its ability to interact with biological targets.
The presence of the hydrazino group in this compound enhances its ability to bind to ferrous ions and induces apoptosis in cancer cells, making it a unique and valuable compound for scientific research .
Properties
IUPAC Name |
(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-5-3-2-4-6-7(5)12-9-8(6)15-16-10(13-9)14-11/h2-4H,11H2,1H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCLQAXYAPTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673196.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide](/img/structure/B2673201.png)

![{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2673203.png)


![N-Benzyl-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]sulfamoyl fluoride](/img/structure/B2673207.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)

![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)



